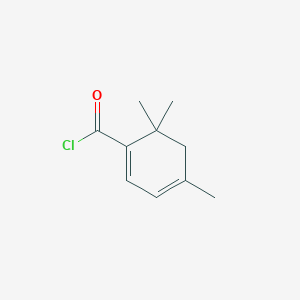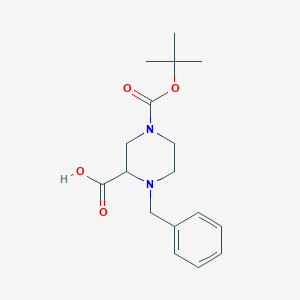
4-Ethyl-2-fluoropyridin-3-amine
Overview
Description
4-Ethyl-2-fluoropyridin-3-amine is a chemical compound that is widely used in scientific research applications. It is a fluorinated pyridine derivative that has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-fluoropyridin-3-amine is not fully understood. However, it has been found to interact with various proteins and enzymes in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
4-Ethyl-2-fluoropyridin-3-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as kinase and protease. This compound has also been found to have antiviral and anticancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Ethyl-2-fluoropyridin-3-amine in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving 4-Ethyl-2-fluoropyridin-3-amine. One area of research is the development of new drugs based on this compound. Another area of research is the study of the compound's interactions with various proteins and enzymes in the body. Additionally, researchers may investigate the potential use of this compound in the treatment of various diseases such as cancer and viral infections.
Conclusion:
In conclusion, 4-Ethyl-2-fluoropyridin-3-amine is a chemical compound that has been widely used in scientific research applications. It has various biochemical and physiological effects and has been found to be a useful tool for studying various biological processes. While there are some limitations to its use in lab experiments, this compound has several advantages that make it a cost-effective option for researchers. There are also several future directions for research involving this compound, which may lead to the development of new drugs and treatments for various diseases.
Scientific Research Applications
4-Ethyl-2-fluoropyridin-3-amine has been widely used in scientific research applications. It has been found to be a useful tool for studying various biological processes such as protein-protein interactions, enzyme catalysis, and drug discovery. This compound has been used in the development of various drugs such as antiviral and anticancer agents.
properties
CAS RN |
173435-43-3 |
|---|---|
Molecular Formula |
C7H9FN2 |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
4-ethyl-2-fluoropyridin-3-amine |
InChI |
InChI=1S/C7H9FN2/c1-2-5-3-4-10-7(8)6(5)9/h3-4H,2,9H2,1H3 |
InChI Key |
FVAIOLBQBKZLJY-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC=C1)F)N |
Canonical SMILES |
CCC1=C(C(=NC=C1)F)N |
synonyms |
3-Pyridinamine,4-ethyl-2-fluoro-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)
![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)





![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)



![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)

